tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-iodopropyl substituent at the 3-position of the piperidine ring. The iodine atom in the iodopropyl group confers unique reactivity, making the compound valuable in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) or as a radiolabeling precursor in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(3-iodopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBXWGVMYTVFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192591 | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-23-9 | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodopropyl reagents under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical frameworks .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Key Differences : Replaces the iodopropyl group with a tetrazole ring.
- Properties : The tetrazole group mimics carboxylic acids in hydrogen-bonding interactions, enhancing solubility and bioavailability.
- Biological Activity : Demonstrates antidiabetic activity (IC50 = 7.12 µM) via α-glucosidase inhibition, attributed to the carboxylate-like properties of the tetrazole group .
- Applications : Primarily explored in metabolic disorder therapeutics.
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
- Key Differences : Substitutes iodopropyl with a hydroxyethyl group.
- Physical Properties : Light yellow liquid (≥98% purity) with improved polarity due to the hydroxyl group .
- Reactivity : The hydroxyl group enables further derivatization (e.g., esterification or etherification), contrasting with the iodine’s role in halogenation reactions.
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
- Key Differences : Bromomethyl substituent instead of iodopropyl.
- Reactivity : Bromine’s moderate leaving-group ability makes it suitable for nucleophilic substitutions, whereas iodine’s larger atomic radius may favor elimination or radical reactions .
- Applications : Common in alkylation reactions for chiral intermediate synthesis.
Amino-Functionalized Analogs
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- Key Differences : Incorporates a piperazine ring fused to an azetidine scaffold.
- Biological Relevance : Piperazine derivatives are prevalent in CNS drugs due to their basicity and blood-brain barrier penetration .
- Contrast : The azetidine-piperazine hybrid may enhance conformational rigidity compared to the flexible iodopropyl chain in the target compound.
Halogenated Derivatives
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate
- Key Differences : Fluorobenzyl and cyclopropylcarbamoyl groups replace iodopropyl.
- Applications : Likely explored in kinase inhibitors or GPCR-targeted therapies.
Research Implications
The iodopropyl group in tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate distinguishes it from analogs through its unique combination of steric bulk and halogen-based reactivity. While amino or hydroxyl analogs are tailored for biological interactions, the iodine substituent positions this compound as a versatile synthetic intermediate. Further studies could explore its utility in radiopharmaceuticals or catalytic transformations.
Biological Activity
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C13H22N2O2
CAS Number : 163210-23-9
Molecular Weight : 238.33 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and an iodopropyl moiety, which may influence its interaction with biological targets.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory properties. For instance, studies on related piperidine derivatives reveal their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. These findings suggest that this compound may also possess such activities, warranting further investigation .
The biological activity of piperidine derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodopropyl group may enhance the lipophilicity and binding affinity of the compound to specific targets, potentially modulating signaling pathways involved in inflammation and infection .
Case Studies
- In Vitro Studies : A study investigated the effects of piperidine derivatives on human macrophages stimulated with lipopolysaccharides (LPS). Compounds similar to this compound were found to significantly reduce the release of pro-inflammatory cytokines like IL-1β, indicating potential anti-inflammatory properties .
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cell lines demonstrated that certain piperidine derivatives could inhibit cell proliferation at specific concentrations. This suggests that this compound might also exhibit selective cytotoxicity against cancer cells, although specific data for this compound are still needed.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Boc Protection : Start with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) group to protect the amine (common in piperidine-based syntheses) .
- Alkylation : Introduce the 3-iodopropyl chain via nucleophilic substitution or alkylation reactions. For example, reacting a Boc-protected piperidine with 1,3-diiodopropane under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high purity (>95%) .
- Key Considerations : Monitor iodination efficiency via TLC and confirm regioselectivity using -NMR to avoid over-alkylation.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies protons on the piperidine ring (δ 1.4–1.6 ppm for Boc CH₃) and iodopropyl chain (δ 3.1–3.3 ppm for CH₂-I). -NMR confirms the Boc carbonyl (δ 155–160 ppm) and C-I (δ -10 to 0 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (expected m/z ≈ 367.2 for C₁₃H₂₃INO₂) .
- IR Spectroscopy : Detect Boc C=O stretching (~1680–1720 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ NIOSH-certified P95 masks if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HI gas during synthesis) .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent iodide oxidation or decomposition .
Advanced Research Questions
Q. How can stereochemical ambiguities in NMR data be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX software for refinement) .
- VT-NMR : Perform variable-temperature -NMR to study conformational dynamics (e.g., piperidine ring puckering) .
- Chiral HPLC : Separate enantiomers using Chiralpak® columns (e.g., hexane/isopropanol mobile phase) if racemization is suspected .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Protection/Deprotection : Use Boc groups for amine protection to minimize side reactions. Deprotect with TFA in DCM .
- Microwave-Assisted Synthesis : Accelerate iodination steps (e.g., 80°C, 30 min) to reduce degradation .
- In Situ Quenching : Add Na₂S₂O₃ to reaction mixtures to neutralize excess iodine and prevent byproducts .
Q. How does the 3-iodopropyl group influence reactivity compared to bromo/chloro analogs?
- Methodological Answer :
- Nucleophilic Substitution : The iodide’s larger atomic radius enhances leaving-group ability (e.g., faster SN2 reactions vs. Br/Cl analogs) .
- Cross-Coupling : Use in Stille or Suzuki couplings (e.g., with Pd catalysts) to introduce aryl/alkenyl groups .
- Stability : Iodo compounds are more light-sensitive; store in amber vials and avoid prolonged UV exposure .
Q. How can contradictions in biological activity data be addressed?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (e.g., deiodination) skews IC₅₀ values .
- Target Validation : Employ CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., kinases) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility?
- Methodological Answer :
- Polymorphism Screening : Recrystallize from different solvents (e.g., EtOAc vs. MeOH) to isolate stable forms .
- DSC/TGA : Use differential scanning calorimetry to identify polymorphic transitions or decomposition events .
- Solubility Testing : Measure in buffered solutions (pH 1–10) to account for ionization effects .
Q. Why do catalytic coupling reactions with this compound fail under standard conditions?
- Methodological Answer :
- Ligand Screening : Test bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates and prevent β-hydride elimination .
- Additives : Add Cs₂CO₃ or TBAB to enhance solubility in polar aprotic solvents .
- Alternative Catalysts : Employ Ni catalysts for sp³ C-I activation in sterically hindered systems .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 367.2 g/mol (calculated) | |
| HPLC Purity | >95% (C18, 70:30 MeOH/H₂O) | |
| -NMR Shift | δ 3.2 ppm (CH₂-I) | |
| Stability in Solution | ≤48 hrs at RT (recommend -20°C storage) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
